Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate
Description
Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring substituted with a methyl group at the 3-position and an acrylate ester group at the 2-position.
Properties
IUPAC Name |
methyl (E)-3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9-10-5-3-4-6-12(10)16-11(9)7-8-13(14)15-2/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBVFSLDAVEQI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position of the benzofuran ring using methylation reactions.
Acrylate Ester Formation: The acrylate ester group can be introduced through esterification reactions involving acrylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate ester group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate serves as an intermediate in synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and compounds.
Biology
The compound's derivatives have demonstrated significant biological activities, particularly in antimicrobial and anticancer research. For instance, studies have shown that certain benzofuran derivatives exhibit potent inhibitory effects against non-small cell lung carcinoma cell lines (A549 and NCI-H23), with IC50 values ranging from 0.49 to 68.9 µM . The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzofuran ring enhance cytotoxicity against cancer cells.
Medicine
In medicinal chemistry, this compound is explored as a potential pharmacophore in drug development. Its ability to induce apoptosis in leukemia cells has been documented, highlighting its therapeutic potential . The compound's derivatives are being investigated for their roles as dual inhibitors targeting both tubulin and histone deacetylases (HDACs), which could lead to novel cancer therapies .
Industry
In industrial applications, this compound is utilized in producing polymers, resins, and other materials due to its favorable chemical properties. Its acrylate group facilitates polymerization processes, making it suitable for creating high-performance materials .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Activity : A study evaluated various benzofuran derivatives against lung cancer cell lines, revealing that specific modifications significantly enhanced their antiproliferative activity .
- Biological Mechanisms : Research into the molecular mechanisms of action demonstrated that certain derivatives induce apoptosis through caspase activation pathways in leukemia cells .
- Polymer Applications : Industrial research has focused on utilizing this compound in developing high-performance polymers that exhibit enhanced thermal stability and mechanical properties due to its acrylate functionality .
Mechanism of Action
The mechanism of action of Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors in biological systems, influencing cellular processes.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress by generating ROS, leading to cellular damage or apoptosis.
Comparison with Similar Compounds
Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate can be compared with other benzofuran derivatives, such as:
Methyl 3-(1-benzofuran-2-yl)acrylate: Lacks the methyl group at the 3-position.
Methyl 3-(3-methyl-1-benzofuran-2-yl)propanoate: Has a propanoate ester group instead of an acrylate ester group.
3-Methyl-2-benzofuran-1-yl acetate: Contains an acetate ester group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acrylate ester group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a detailed overview of its biological activity, mechanisms of action, and relevant research data.
Overview of Benzofuran Derivatives
Benzofuran derivatives, including this compound, are recognized for their diverse biological activities. These compounds have been studied for their potential applications in medicine, particularly as anti-cancer agents. The structural features of benzofurans contribute significantly to their pharmacological properties, including cytotoxicity against various cancer cell lines .
Target of Action
This compound is believed to exert its effects primarily through the induction of apoptosis in cancer cells. Similar compounds have demonstrated cytotoxic properties by targeting cellular pathways involved in cell survival and proliferation.
Mode of Action
The mode of action appears to involve the activation of caspase-dependent pathways leading to apoptosis. This mechanism is crucial for the effectiveness of many benzofuran derivatives in cancer therapy, as they can trigger programmed cell death in malignant cells while sparing normal cells .
In Vitro Studies
Research has shown that this compound and its analogs exhibit significant antiproliferative effects against various human cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected compounds:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 180 |
| CA-4 | MDA-MB-231 | 3100 |
| CA-4 | A549 | 370 |
| 6a | A549 | <10 |
| 6g | HeLa | <10 |
The data indicate that certain derivatives of this compound possess enhanced potency compared to established chemotherapeutic agents like combretastatin A-4 (CA-4) .
Case Studies
In a study evaluating the antiproliferative activities of various benzofuran derivatives, this compound was found to significantly inhibit the growth of multiple cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The presence of specific substituents on the benzofuran ring was correlated with increased potency, suggesting that structural modifications can enhance biological activity .
Q & A
Q. What are the common synthetic routes for Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate?
The compound is typically synthesized via cascade reactions, such as [3,3]-sigmatropic rearrangements coupled with aromatization strategies. For example, benzofuran precursors undergo Claisen-like rearrangements under acidic or thermal conditions to form the acrylate moiety. Key intermediates like 2-(3-methylbenzofuran-2-yl)phenol derivatives are often used, followed by esterification with methyl acrylate or its derivatives . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical for yield improvement.
Q. How is the structure of this compound confirmed post-synthesis?
Standard characterization includes ¹H/¹³C NMR to verify proton/carbon environments (e.g., acrylate double bond at δ ~6.3–7.5 ppm), IR spectroscopy for ester carbonyl (~1700–1750 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Melting point analysis and chromatographic purity checks (HPLC, TLC) are also employed. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural validation .
Q. What are the typical challenges in spectroscopic data interpretation?
Overlapping signals in NMR (e.g., aromatic protons in benzofuran and acrylate groups) may require advanced techniques like 2D NMR (COSY, HSQC) for resolution. Contradictions between experimental and computational spectra should be addressed via density functional theory (DFT) calculations to model electronic environments .
Advanced Research Questions
Q. How can computational methods elucidate the [3,3]-sigmatropic rearrangement mechanism in its synthesis?
DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies to identify the rearrangement pathway. Isotopic labeling (e.g., deuterium at key positions) can validate mechanistic hypotheses by tracking migration patterns. Solvent effects and steric hindrance from substituents (e.g., 3-methyl group on benzofuran) are analyzed using molecular dynamics simulations .
Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?
Anomalies in NMR shifts vs. X-ray bond lengths may arise from dynamic effects (e.g., rotational barriers in solution). Multi-temperature crystallography and variable-temperature NMR experiments reconcile these differences. For example, anisotropic displacement parameters in X-ray data (modeled via SHELXL) can indicate flexibility in the acrylate group .
Q. How to optimize reaction conditions using Design of Experiments (DOE)?
DOE frameworks (e.g., factorial or response surface designs) systematically vary parameters like temperature, catalyst loading, and solvent polarity. For instance, in Claisen rearrangements, a central composite design might reveal that higher temperatures (120–140°C) and polar aprotic solvents (DMF) maximize yield. Reaction progress is monitored via in-situ FTIR or LC-MS .
Q. What challenges arise in refining its crystal structure with SHELX?
SHELXL refinement must account for disorder in flexible groups (e.g., acrylate side chains). Twinning or pseudo-symmetry in crystals requires using TWIN/BASF commands. High-resolution data (≤1.0 Å) improves anisotropic displacement modeling. For macromolecular analogs, SHELXPRO interfaces with REFMAC5 for restrained refinement .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Substituent effects are explored via synthetic modifications:
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzofuran ring alter π-π stacking.
- Ester hydrolysis to carboxylic acids enhances solubility for biological assays.
- Paramagnetic derivatives (e.g., TEMPO-linked acrylates) enable EPR studies on radical interactions .
Methodological Tools & Data Analysis
Q. Which software tools are essential for crystallographic analysis?
Q. How to analyze anisotropic displacement parameters in X-ray data?
Anisotropic thermal motion (modeled via ADP ellipsoids in ORTEP) indicates molecular flexibility. High displacement (>0.5 Ų) in the methyl or acrylate groups suggests rotational disorder. Comparative analysis with similar structures (CSD database) identifies trends in lattice dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
